molecular formula C16H14N2S B3416656 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine CAS No. 886495-85-8

3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine

Cat. No.: B3416656
CAS No.: 886495-85-8
M. Wt: 266.4 g/mol
InChI Key: LBPPWPSAODWWKG-UHFFFAOYSA-N
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Description

3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine is a compound that belongs to the thiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine typically involves the formation of the thiazole ring followed by the introduction of the phenylamine group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted phenylamine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Methyl-4-phenyl-thiazol-2-yl)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation. The compound may also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for specific interactions with molecular targets, enhancing its efficacy in various applications .

Properties

IUPAC Name

3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-11-15(12-6-3-2-4-7-12)18-16(19-11)13-8-5-9-14(17)10-13/h2-10H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPPWPSAODWWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256701
Record name 3-(5-Methyl-4-phenyl-2-thiazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886495-85-8
Record name 3-(5-Methyl-4-phenyl-2-thiazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886495-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Methyl-4-phenyl-2-thiazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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